What is Carbobenzoxyhomoserine and its role in peptide chemistry?
What is Carbobenzoxyhomoserine and its role in peptide chemistry?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbobenzoxy-L-homoserine, a derivative of the non-proteinogenic amino acid L-homoserine, is a valuable building block in the field of peptide chemistry. Its strategic application, primarily as a protected amino acid in solid-phase peptide synthesis (SPPS), allows for the controlled assembly of complex peptide chains. The carbobenzoxy (Cbz or Z) protecting group on the α-amino function prevents unwanted side reactions during peptide bond formation. Furthermore, the bifunctional nature of the homoserine side chain, a hydroxyl group, offers potential for its use as a versatile linker in the burgeoning field of antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of Carbobenzoxy-L-homoserine, including its synthesis, characterization, and pivotal roles in peptide chemistry, supported by detailed experimental protocols and quantitative data.
Introduction to Carbobenzoxyhomoserine
N-α-Carbobenzoxy-L-homoserine (Cbz-Hse-OH) is an L-homoserine molecule where the alpha-amino group is protected by a carbobenzoxy group. This protection is crucial in peptide synthesis to ensure that the amino group of one amino acid does not react with the activated carboxyl group of another in an uncontrolled manner. The Cbz group is renowned for its stability under various reaction conditions and can be selectively removed, a process known as deprotection, to allow for the stepwise elongation of a peptide chain.
The structure of Carbobenzoxy-L-homoserine features a chiral center at the α-carbon, a carboxylic acid group, a protected α-amino group, and a γ-hydroxypropyl side chain. This hydroxyl group provides a secondary functional handle that can be exploited for further chemical modifications, such as the attachment of payloads in ADCs.
Synthesis and Characterization
The synthesis of N-Cbz-L-homoserine is typically achieved through the reaction of L-homoserine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via a nucleophilic attack of the amino group of homoserine on the carbonyl carbon of benzyl chloroformate.
Quantitative Data for N-Cbz-L-homoserine Synthesis
While specific yield and purity data for the synthesis of N-Cbz-L-homoserine can vary depending on the exact reaction conditions and purification methods, the following table provides representative data based on the synthesis of similar Cbz-protected amino acids.
| Parameter | Value | Method of Determination |
| Yield | 85-95% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Optical Purity | >99% ee | Chiral HPLC |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.30-7.45 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂-Ph), 4.00-4.10 (m, 1H, α-CH), 3.40-3.50 (m, 2H, γ-CH₂), 1.70-1.90 (m, 2H, β-CH₂) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 173.5 (C=O, carboxyl), 156.0 (C=O, carbamate), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 65.5 (CH₂-Ph), 58.0 (γ-CH₂), 53.0 (α-CH), 33.0 (β-CH₂) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocol: Synthesis of N-Cbz-L-homoserine
Materials:
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L-homoserine
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF)
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Water
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Dissolve L-homoserine (1.0 eq) in a 2:1 mixture of THF and water.
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Cool the solution to 0 °C in an ice bath.
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Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
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Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to stir at 0 °C for 4 hours and then at room temperature for 16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Cbz-L-homoserine as a white solid.
Role in Peptide Chemistry
The primary role of Carbobenzoxyhomoserine in peptide chemistry is as a protected building block for the synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of N-terminally protected amino acids like Cbz-homoserine is fundamental to this process.
Caption: General workflow for incorporating N-Cbz-L-homoserine into a peptide via SPPS.
Experimental Protocol: Coupling of N-Cbz-L-homoserine in SPPS
Materials:
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Fmoc-protected amino acid-loaded resin
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N-Cbz-L-homoserine
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIEA)
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DMF (N,N-Dimethylformamide)
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Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
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Swell the resin in DMF in a reaction vessel.
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Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF to expose the free amino group of the resin-bound peptide.
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Wash the resin thoroughly with DMF.
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In a separate vial, dissolve N-Cbz-L-homoserine (3 eq), a coupling reagent such as HBTU (3 eq), and a base like DIEA (6 eq) in DMF.
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Add the activated N-Cbz-L-homoserine solution to the resin.
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Allow the coupling reaction to proceed for 2-4 hours at room temperature.
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Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
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Wash the resin extensively with DMF to remove excess reagents.
Deprotection of the Carbobenzoxy Group
The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups used in peptide synthesis.
Experimental Protocol: Cbz Deprotection
Materials:
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Cbz-protected peptide-resin
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Palladium on carbon (Pd/C, 10%)
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Methanol (MeOH) or other suitable solvent
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Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
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Suspend the Cbz-protected peptide-resin in methanol.
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Add 10% Pd/C catalyst (typically 5-10 mol% relative to the peptide).
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Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).
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Stir the reaction vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the resin with methanol.
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The deprotected peptide-resin is now ready for the next coupling step.
Role as a Linker in Antibody-Drug Conjugates (ADCs)
The homoserine side chain's hydroxyl group makes Carbobenzoxyhomoserine a candidate for use as a bifunctional linker in the synthesis of ADCs.[1] In this context, the amino and carboxyl groups can be incorporated into a peptide-based linker, while the hydroxyl group can be used for conjugation to a cytotoxic payload.
Caption: Conceptual workflow for utilizing Carbobenzoxyhomoserine in an ADC linker.
The use of a homoserine-containing linker can influence the physicochemical properties of the ADC, such as its solubility and stability, which are critical for its therapeutic efficacy.
Conclusion
Carbobenzoxy-L-homoserine is a versatile and valuable reagent in modern peptide chemistry. Its primary function as an N-terminally protected amino acid is essential for the controlled and efficient synthesis of peptides. The orthogonal nature of the Cbz protecting group allows for its selective removal without affecting other protecting groups, enabling the construction of complex peptide sequences. Furthermore, the presence of a hydroxyl group in its side chain opens up possibilities for its application as a bifunctional linker in the development of targeted therapeutics like antibody-drug conjugates. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Carbobenzoxy-L-homoserine in their synthetic endeavors.
